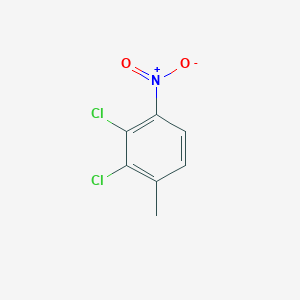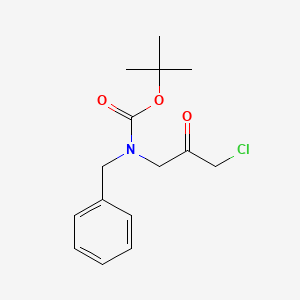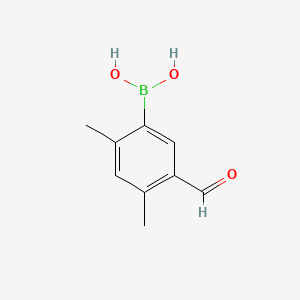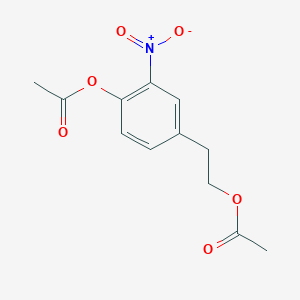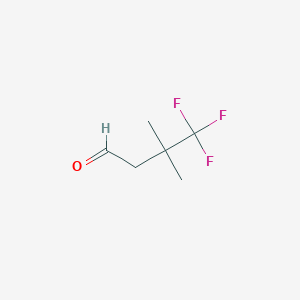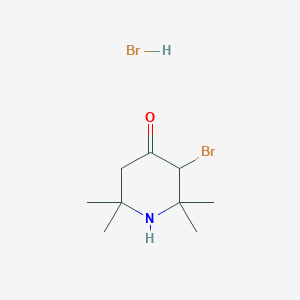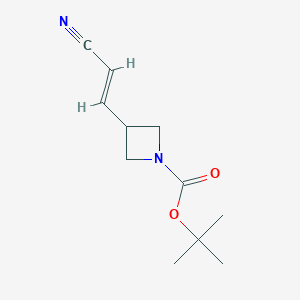
tert-Butyl (E)-3-(2-cyanovinyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . This method allows for the formation of the azetidine ring under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported for the synthesis of tert-butyl esters from benzyl cyanides .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide as an oxidizing agent.
Reduction: Employing reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions include various substituted azetidines, aziridines, and other nitrogen-containing heterocycles.
Scientific Research Applications
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is unique due to its specific cyanoethenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-cyanoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h4-5,9H,7-8H2,1-3H3/b5-4+ |
InChI Key |
KSAUGJMBBSCGQS-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)/C=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


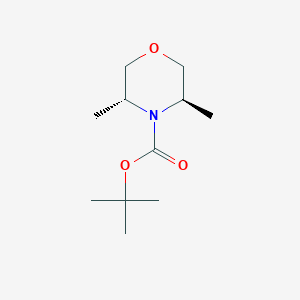



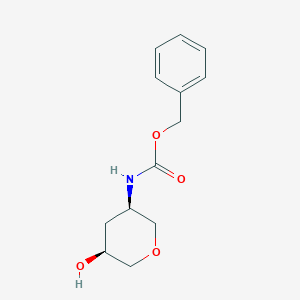
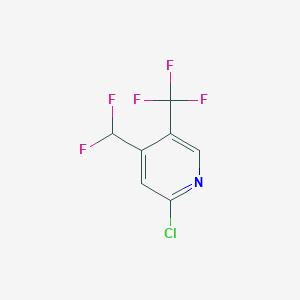
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
